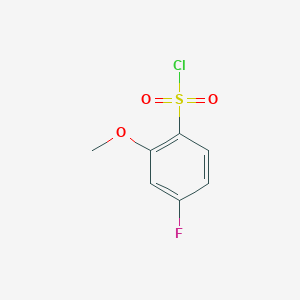

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-fluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGYBLMLBADGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717296 | |

| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-19-1 | |

| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride physical properties

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1214377-19-1) is a polysubstituted aromatic sulfonyl chloride that serves as a valuable and highly reactive building block in modern organic synthesis.[1][2] Its strategic combination of a reactive sulfonyl chloride handle with fluoro and methoxy substituents makes it a key intermediate in the synthesis of complex molecules, particularly within medicinal chemistry and materials science. The presence of fluorine is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates, while the methoxy group can influence molecular conformation and receptor binding interactions.[3] This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.

Physicochemical and Structural Properties

The unique arrangement of substituents on the benzene ring dictates the compound's physical and chemical characteristics. The electron-withdrawing nature of the fluorine atom and the sulfonyl chloride group is partially offset by the electron-donating resonance effect of the ortho-methoxy group, creating a distinct electronic profile that governs its reactivity.

Table 1: Core Physical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1214377-19-1 | [4][5] |

| Molecular Formula | C₇H₆ClFO₃S | [1] |

| Molecular Weight | 224.64 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 300.2 ± 27.0 °C (Predicted) | [4] |

| Melting Point | Not available | [6] |

| Solubility | Soluble in various organic solvents; reacts with water and protic solvents. | [7][8] |

| InChI Key | IDGYBLMLBADGPP-UHFFFAOYSA-N |[1] |

Note: Experimental data for the boiling and melting points are not widely published. The provided boiling point is a computational prediction and should be used as an estimate.

Reactivity and Chemical Profile

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.

The causality behind this high reactivity lies in the potent electron-withdrawing capacity of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering it highly electron-deficient. The chlorine atom serves as an excellent leaving group, facilitating the substitution process.

The substituents on the aromatic ring further modulate this reactivity. The para-fluoro group acts as an electron-withdrawing group via induction, slightly increasing the electrophilicity of the sulfur center.[9] Conversely, the ortho-methoxy group is electron-donating through resonance but can also provide steric hindrance to approaching nucleophiles, potentially slowing the reaction rate compared to unhindered analogues.[10] This interplay of electronic and steric effects must be considered when planning synthetic transformations.

Proposed Synthesis Methodology

While specific literature on the synthesis of this compound is scarce, a reliable pathway can be extrapolated from standard procedures for analogous compounds.[8] The most logical precursor is 3-fluoroanisole. The synthesis involves a directed ortho-chlorosulfonation.

Protocol: Synthesis via Chlorosulfonation

This protocol is a self-validating system; successful formation of the sulfonyl chloride is confirmed by its characteristic reactivity and spectroscopic signature in the subsequent analytical steps.

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.

-

Initial Cooling: Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents) and cool the vessel to 0 °C using an ice-water bath.

-

Causality: This initial cooling is critical to control the highly exothermic reaction between the aromatic precursor and chlorosulfonic acid, preventing thermal degradation and the formation of undesired side products like sulfones.[8]

-

-

Substrate Addition: Add 3-fluoroanisole (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: This step quenches the reaction by decomposing any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. Extreme caution is required due to the violent reaction of chlorosulfonic acid with water.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or purification by flash chromatography may be employed.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the compound's structure and data from analogous sulfonyl chlorides.[3][11]

Table 2: Expected Analytical Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J(H-H) and ³J(H-F) / ⁴J(H-F) couplings.- Methoxy Protons (δ ~4.0 ppm): A sharp singlet integrating to 3H. The deshielded nature is due to the adjacent oxygen. |

| ¹³C NMR | - Aromatic Region (δ 110-165 ppm): Six distinct signals. The carbon bearing the fluorine will show a large ¹J(C-F) coupling (~250 Hz). The carbon attached to the sulfonyl group will be significantly deshielded. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with ortho and meta protons. |

| IR Spec. | - Asymmetric S=O Stretch: Strong band at ~1370-1380 cm⁻¹.- Symmetric S=O Stretch: Strong band at ~1170-1190 cm⁻¹.- C-O-C Stretch: Band around 1250 cm⁻¹.- C-F Stretch: Band around 1100-1200 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z 224.- Isotope Peak (M+2): A peak at m/z 226 with ~1/3 the intensity of M⁺, characteristic of the ³⁷Cl isotope. |

Safety, Handling, and Storage

As with most sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires stringent safety protocols.

-

Hazard Profile: Causes severe skin burns and eye damage (H314).[12][13] Reacts with water, potentially releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents.[8] Refrigeration is often recommended to ensure long-term stability.

Conclusion

This compound is a potent synthetic intermediate whose utility is derived from its highly reactive sulfonyl chloride group and the modulating effects of its fluoro and methoxy substituents. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements is paramount for its safe and effective application in research. While specific experimental data on its physical constants are limited, its chemical behavior can be reliably predicted from the well-established principles of sulfonyl chloride chemistry, enabling its successful integration into complex synthetic strategies in drug discovery and materials science.

References

- 1. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]

- 2. 1-methylimidazole-2-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-fluoro-6-methoxybenzene-1-sulfonyl chloride | 1176126-31-0 | Benchchem [benchchem.com]

- 4. This compound CAS#: 1214377-19-1 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonyl chloride [webbook.nist.gov]

- 12. 1261441-64-8|3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 13. 1261649-13-1|3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: A Technical Guide

Molecular Structure and Spectroscopic Overview

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group, along with the inductive effect of the fluorine atom, significantly influences the chemical environment of the aromatic protons and carbons.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the methoxy group. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.95 | dd | J(H,H) = 8.5, J(H,F) = 5.0 | 1H | H-6 |

| ~7.05 | dd | J(H,H) = 8.5, J(H,F) = 2.5 | 1H | H-5 |

| ~6.85 | ddd | J(H,H) = 8.5, 2.5, J(H,F) = 8.5 | 1H | H-3 |

| ~3.95 | s | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift to approximately 7.95 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~8.5 Hz) and a weaker coupling to the fluorine at C-4 (meta coupling, ~5.0 Hz).

-

H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. Its chemical shift is predicted to be around 7.05 ppm. It will be split into a doublet of doublets by H-6 (ortho coupling, ~8.5 Hz) and H-3 (meta coupling, ~2.5 Hz).

-

H-3: This proton is ortho to the electron-donating methoxy group and meta to both the fluorine and sulfonyl chloride groups. The shielding effect of the methoxy group will shift this proton upfield to around 6.85 ppm. It is expected to be a doublet of doublets of doublets due to coupling with H-5 (meta coupling, ~2.5 Hz), the fluorine at C-4 (ortho coupling, ~8.5 Hz), and a weaker long-range coupling to H-6.

-

-OCH₃: The methoxy protons will appear as a sharp singlet at approximately 3.95 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~165 (d) | J(C,F) = 255 | C-4 |

| ~158 (s) | - | C-2 |

| ~135 (d) | J(C,F) = 10 | C-1 |

| ~130 (d) | J(C,F) = 9 | C-6 |

| ~115 (d) | J(C,F) = 22 | C-5 |

| ~105 (d) | J(C,F) = 25 | C-3 |

| ~56 (s) | - | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 255 Hz and will be the most downfield of the fluorinated carbons, around 165 ppm.

-

C-2: This carbon, bonded to the methoxy group, will be significantly deshielded due to the electronegativity of the oxygen atom, appearing around 158 ppm.

-

C-1: The carbon bearing the sulfonyl chloride group will be deshielded and is predicted to be around 135 ppm. It will show a smaller carbon-fluorine coupling due to its meta position relative to the fluorine.

-

C-6: This carbon, ortho to the sulfonyl chloride group, is expected at about 130 ppm and will display a meta C-F coupling.

-

C-5: The carbon ortho to the fluorine will be shielded relative to C-4 and is predicted around 115 ppm, showing a two-bond C-F coupling.

-

C-3: The carbon ortho to the methoxy group and meta to the sulfonyl chloride will be the most shielded aromatic carbon, appearing around 105 ppm, and will exhibit a two-bond C-F coupling.

-

-OCH₃: The methoxy carbon will have a characteristic chemical shift of approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1590, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1370-1350 | Strong | Asymmetric SO₂ stretch |

| 1180-1160 | Strong | Symmetric SO₂ stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

| 1100-1000 | Strong | C-F stretch |

| 850-800 | Strong | C-H out-of-plane bending |

| 600-500 | Strong | S-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group, with the asymmetric and symmetric SO₂ stretches appearing around 1360 cm⁻¹ and 1170 cm⁻¹, respectively. The presence of the methoxy group will be confirmed by the C-H stretches in the aliphatic region and the strong aryl-O stretches. The C-F stretch will likely appear in the fingerprint region, and the aromatic C=C and C-H vibrations will confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 189 | [M - Cl]⁺ |

| 125 | [M - SO₂Cl]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 224, with a characteristic M+2 isotope peak at m/z 226 (approximately one-third the intensity of the M peak) due to the presence of the ³⁷Cl isotope. A primary fragmentation pathway would be the loss of a chlorine radical to give a fragment at m/z 189. Subsequent loss of SO₂ would lead to the fragment at m/z 125, corresponding to the fluoromethoxybenzene cation.

Figure 2: Predicted Fragmentation Pathway

Experimental Protocols

The following are standard, high-level protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) is used to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data serves as a valuable resource for the identification and characterization of this important chemical intermediate. The provided protocols offer a starting point for the experimental acquisition of this data. It is the author's belief that a thorough understanding of the spectroscopic properties is paramount for the successful application of this compound in research and development.

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, reaction mechanisms, and experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. This guide prioritizes a robust and reproducible synthetic method, focusing on the Sandmeyer-type reaction of 4-fluoro-2-methoxyaniline, which offers superior regioselectivity and milder reaction conditions compared to alternative routes.

Introduction: The Significance of Fluorinated Arylsulfonyl Chlorides

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Arylsulfonyl chlorides, in turn, are versatile reagents for the synthesis of sulfonamides, a privileged scaffold in a wide array of therapeutic agents. The title compound, this compound, combines these features, making it a valuable building block for the synthesis of complex molecular architectures in drug discovery programs. Its strategic functionalization pattern allows for diverse chemical transformations, enabling the exploration of novel chemical space.

Strategic Analysis of Synthetic Routes

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound:

-

Route A: Diazotization-Sulfonylation of 4-Fluoro-2-methoxyaniline. This approach, a variant of the Sandmeyer reaction, involves the conversion of the amino group of 4-fluoro-2-methoxyaniline into a diazonium salt, which is subsequently displaced by a sulfonyl chloride moiety.

-

Route B: Electrophilic Chlorosulfonation of 3-Fluoroanisole. This route entails the direct introduction of a chlorosulfonyl group onto the aromatic ring of 3-fluoroanisole using a strong electrophilic reagent like chlorosulfonic acid.

Causality for Route Selection:

While direct chlorosulfonation (Route B) is a common method for preparing arylsulfonyl chlorides, it often suffers from a lack of regioselectivity, especially with substituted aromatic rings. The methoxy group of 3-fluoroanisole is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This would likely lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.

In contrast, the Sandmeyer-type reaction (Route A) offers unambiguous regiochemical control. The starting material, 4-fluoro-2-methoxyaniline, already possesses the desired substitution pattern, and the transformation of the amino group into the sulfonyl chloride does not affect the positions of the other substituents. For this reason, Route A is the preferred and recommended synthetic pathway.

The Sandmeyer-Type Synthesis of this compound

The conversion of 4-fluoro-2-methoxyaniline to this compound is a two-step process occurring in a single pot. The core of this transformation lies in the initial diazotization of the aniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Diazotization: 4-Fluoro-2-methoxyaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C), to form the corresponding diazonium salt.

-

Radical Formation: The diazonium salt then undergoes a single-electron reduction, catalyzed by a copper(I) salt (e.g., CuCl), to generate an aryl radical with the concomitant loss of nitrogen gas.

-

Sulfonylation: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.

-

Chlorine Transfer: The arylsulfonyl radical is then trapped by a chlorine atom, typically from a copper(II) chloride species formed during the catalytic cycle, to yield the final product, this compound, and regenerate the copper(I) catalyst.

The overall workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides via the Sandmeyer reaction.

Materials and Equipment:

-

4-Fluoro-2-methoxyaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sulfur Dioxide (SO₂) gas or a stable surrogate such as DABSO

-

Copper(I) Chloride (CuCl) (catalytic amount, e.g., 0.1 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Gas dispersion tube

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-2-methoxyaniline in a mixture of concentrated HCl and water. Cool the suspension to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite in water and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0 and 5 °C. The addition should be slow to control the exotherm and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. A clear solution of the diazonium salt should be obtained.

Part B: Sulfonylation

-

In a separate large beaker or flask, prepare a solution of copper(I) chloride in glacial acetic acid.

-

Cool this solution in an ice bath and bubble sulfur dioxide gas through it until the solution is saturated. Alternatively, use a stable SO₂ surrogate according to established literature procedures.

-

Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is often obtained as an oil or a low-melting solid. Purification can be challenging due to the potential for hydrolysis. If necessary, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be attempted.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

-

Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety measures.

-

Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| CAS Number | 1214377-19-1[4][5][6][7][8] |

| Molecular Formula | C₇H₆ClFO₃S[5][7][9] |

| Molecular Weight | 224.64 g/mol [5][9] |

| Appearance | Expected to be a solid[5] |

| ¹H NMR (CDCl₃, predicted) | The spectrum is expected to show a singlet for the methoxy protons (~3.9-4.0 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR (CDCl₃, predicted) | The spectrum should show signals for the methoxy carbon (~56 ppm) and six distinct aromatic carbons, with characteristic C-F coupling constants. |

| Purity | Can be assessed by HPLC and NMR spectroscopy. A purity of >98% is often achievable.[5] |

Note: Experimentally determined NMR and melting point data for this specific compound are not widely available in the public domain. The predicted NMR data is based on the analysis of similar structures.

Conclusion

This guide has detailed a reliable and regioselective synthesis of this compound via a Sandmeyer-type reaction of 4-fluoro-2-methoxyaniline. The provided protocol, grounded in established chemical principles, offers a practical approach for obtaining this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently produce this compound for their drug discovery and development endeavors.

References

- 1. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]

- 5. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]

- 6. 1214377-19-1 | this compound - AiFChem [aifchem.com]

- 7. This compound,CAS : 1214377-19-1 [eforu-chemical.com]

- 8. chemexpress.cn [chemexpress.cn]

- 9. PubChemLite - this compound (C7H6ClFO3S) [pubchemlite.lcsb.uni.lu]

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride mechanism of action

An In-depth Technical Guide to the Mechanism and Application of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and fine chemical synthesis, the ability to precisely modulate molecular properties is paramount. Arylsulfonyl chlorides are a cornerstone class of reagents that enable the formation of sulfonamides—a scaffold of immense pharmacological importance. Among these, this compound has emerged as a reagent of particular interest. Its unique substitution pattern, featuring both a fluorine and a methoxy group, offers a sophisticated tool for fine-tuning electronic, steric, and pharmacokinetic properties. This guide provides an in-depth exploration of the core mechanism of action of this reagent, grounded in principles of physical organic chemistry, and offers practical insights for its application in research and development.

Core Physicochemical Properties and Structural Features

This compound is a crystalline solid at room temperature, valued for its role as a stable yet reactive building block. Its utility is derived from the interplay of its three key functional components: the highly electrophilic sulfonyl chloride group and the two modulating substituents on the aromatic ring.

| Property | Value | Source |

| CAS Number | 1214377-19-1 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO₃S | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Physical Form | Solid | [1] |

| Core Functional Group | Arylsulfonyl Chloride (-SO₂Cl) | |

| Key Substituents | 4-Fluoro, 2-Methoxy |

The Mechanism of Action: A Tale of Competing Influences

The primary mechanism of action for this compound is a nucleophilic substitution reaction at the tetracoordinate sulfur atom . This reaction is not merely a simple displacement; its rate and efficiency are governed by a sophisticated interplay of electronic and steric effects exerted by the fluoro and methoxy substituents.

The Fundamental Reaction: Nucleophilic Attack

The reaction proceeds via a concerted, Sₙ2-like mechanism at the sulfur center. The lone pair of a nucleophile (typically a primary or secondary amine, Nu-H) attacks the highly electrophilic sulfur atom. This electrophilicity is induced by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This attack forms a transient trigonal bipyramidal transition state, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General mechanism for sulfonamide formation.

The Electronic Tug-of-War: Substituent Effects

The reactivity of the sulfonyl chloride is critically modulated by the electronic properties of the aromatic ring. This is where the 4-fluoro and 2-methoxy groups exert their profound influence. Their effects can be understood through the lens of the Hammett equation, which quantifies the electron-donating or electron-withdrawing nature of substituents.[5][6]

-

The 4-Fluoro Substituent: Located at the para position, the fluorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bonds. This effect dominates and makes the aromatic ring, and consequently the sulfur atom, more electron-deficient and thus more reactive toward nucleophiles. The Hammett constant for a para-fluoro group (σₚ = +0.062) confirms its net electron-withdrawing character.[6][7]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, for fluorine, this resonance effect is weak and is overshadowed by its powerful inductive effect.

-

-

The 2-Methoxy Substituent: The ortho-methoxy group introduces a more complex set of influences:

-

Resonance Effect (+R): The oxygen atom's lone pairs strongly donate electron density into the ring via resonance. This effect increases electron density at the ortho and para positions, which would typically deactivate the electrophilic center by opposing the electron-withdrawing nature of the sulfonyl group.[5][8]

-

Inductive Effect (-I): The electronegative oxygen atom also exerts a weaker inductive withdrawal.

-

Steric Hindrance: This is a crucial, non-electronic factor. The methoxy group at the ortho position physically impedes the approach of the nucleophile to the sulfur atom. Furthermore, it can restrict the rotation of the C-S bond, potentially locking the sulfonyl chloride group into a conformation that is either more or less favorable for attack. Research on related systems has shown that ortho-substituents can cause steric congestion in the ground state, which is relieved in the more open transition state, leading to a counterintuitive rate acceleration.[9]

-

The Net Effect: The overall reactivity of this compound is a finely balanced outcome of these competing forces. The strong inductive withdrawal by the para-fluoro group enhances the intrinsic electrophilicity of the sulfur atom. Simultaneously, the ortho-methoxy group provides a powerful steric and electronic modulation. This combination allows for controlled reactivity and provides the resulting sulfonamide with a unique electronic and conformational profile, a feature highly sought after in medicinal chemistry for optimizing ligand-receptor interactions.

Field-Proven Application: Synthesis of N-Aryl Sulfonamides

The primary application of this reagent is the synthesis of N-substituted sulfonamides, which are prevalent in pharmaceuticals. The following protocol provides a robust, self-validating methodology for the synthesis of an N-aryl sulfonamide.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-fluoro-2-methoxybenzenesulfonamide

This protocol is a representative example of the sulfonylation of an amine using the title reagent.

Materials:

-

This compound (1.0 eq)

-

p-Toluidine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of the sulfonyl chloride)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine (Saturated NaCl aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add p-toluidine (1.05 eq) and dissolve in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours). The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and p-toluidine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-methylphenyl)-4-fluoro-2-methoxybenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: A typical experimental workflow for sulfonamide synthesis.

Authoritative Grounding & Broader Impact

The strategic importance of reagents like this compound is best illustrated by their relevance to the synthesis of complex, high-value molecules. A prime example is in the field of Janus kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases.

Case Study: Filgotinib (GLPG0634)

Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[10][11][12] While publicly available synthesis routes may vary, the core structure of Filgotinib contains a complex N-aryl sulfonamide moiety. The synthesis of such molecules requires precise control over reactivity and the introduction of specific substituents to optimize potency, selectivity, and pharmacokinetic properties (ADME). The 4-fluoro and 2-methoxy substitution pattern is precisely the type of arrangement employed by medicinal chemists to:

-

Enhance Metabolic Stability: The fluoro group can block sites of oxidative metabolism.[13]

-

Modulate pKa and Lipophilicity: Both substituents influence the electronic character and solubility of the final molecule, affecting cell permeability and bioavailability.

-

Optimize Target Binding: The specific steric and electronic profile created by these substituents can lead to improved binding affinity and selectivity for the target enzyme's active site.

The development of sophisticated building blocks like this compound is thus intrinsically linked to the advancement of modern medicine, enabling the creation of next-generation therapeutics.

Conclusion

This compound is more than a simple reagent; it is a product of rational design that offers chemists a powerful tool for molecular construction. Its mechanism of action, governed by a delicate balance of inductive, resonance, and steric effects, allows for the synthesis of highly functionalized sulfonamides. Understanding these underlying principles is crucial for leveraging its full potential in the laboratory, from designing novel reaction pathways to synthesizing the next generation of therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the unique capabilities of this versatile building block.

References

- 1. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]

- 2. 1214377-19-1 | this compound - AiFChem [aifchem.com]

- 3. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemexpress.cn [chemexpress.cn]

- 5. Methoxy group - Wikipedia [en.wikipedia.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride with Nucleophiles

This guide provides a comprehensive technical overview of the reactivity of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reactivity principles, mechanistic nuances, and practical applications of this compound, with a focus on its interactions with various nucleophiles.

Introduction: A Molecule of Dual Reactivity

This compound (CAS: 1214377-19-1) is an aromatic sulfonyl chloride that presents two key sites for nucleophilic attack: the electrophilic sulfur atom of the sulfonyl chloride group and the carbon atom of the aromatic ring bearing the fluorine substituent.[1] The interplay between the electron-withdrawing sulfonyl chloride and fluorine groups, and the electron-donating methoxy group, imparts a unique reactivity profile to this molecule, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2][3]

This guide will explore the following key areas:

-

Reactions at the Sulfonyl Group: Detailing the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols/phenols, respectively.

-

Nucleophilic Aromatic Substitution (SNAAr): Investigating the displacement of the fluoride ion by various nucleophiles.

-

Influence of Substituents: Analyzing the electronic effects of the fluoro and methoxy groups on the reactivity at both reactive centers.

-

Experimental Protocols and Considerations: Providing practical guidance for conducting reactions with this reagent.

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. These reactions are fundamental to the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry.[4][5]

Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The presence of electron-withdrawing groups on the aromatic ring generally enhances the electrophilicity of the sulfur atom, facilitating the reaction.[6] Conversely, the electron-donating methoxy group in the ortho position might slightly attenuate this effect compared to unsubstituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-Aryl-4-fluoro-2-methoxybenzenesulfonamide

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Sulfonamide Synthesis

| Amine Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Aniline | Triethylamine | DCM | Room Temp. | High |

| Benzylamine | Pyridine | THF | Room Temp. | High |

| Morpholine | Triethylamine | DCM | 0 °C to RT | High |

Note: The yields are generalized based on reactions with similar sulfonyl chlorides. Specific yields for this compound may vary.

Synthesis of Sulfonate Esters

The reaction with alcohols and phenols yields sulfonate esters. These reactions are also typically performed in the presence of a base, such as pyridine, which can also act as a nucleophilic catalyst.[5]

General Reaction Scheme:

Causality in Experimental Choices:

-

Pyridine as a Catalyst: Pyridine can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to attack by the less nucleophilic alcohol or phenol.

-

Steric Hindrance: The ortho-methoxy group in this compound may introduce some steric hindrance, potentially affecting the reaction rate with bulky alcohols or phenols.

Experimental Protocol: Synthesis of Aryl 4-Fluoro-2-methoxybenzenesulfonate

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired phenol (1.0 eq.) in anhydrous pyridine.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add this compound (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Extraction: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute aqueous copper sulfate (to remove pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr) at the C-F Bond

The presence of a strongly electron-withdrawing sulfonyl chloride group activates the aromatic ring towards nucleophilic attack, making the fluorine atom a viable leaving group in a Nucleophilic Aromatic Substitution (SNAAr) reaction.[7] The methoxy group at the ortho position further influences the regioselectivity of this substitution.

General Reaction Scheme:

Mechanistic Considerations:

The SNAAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The stability of this anionic intermediate is crucial for the reaction to occur. The electron-withdrawing sulfonyl chloride group effectively stabilizes the negative charge through resonance. The ortho-methoxy group, being electron-donating, might slightly disfavor the formation of the Meisenheimer complex compared to a para-methoxy group.

Reactions with O-Nucleophiles

Strong alkoxides, such as sodium methoxide or ethoxide, can displace the fluoride ion. This reaction offers a pathway to synthesize 2,4-dialkoxybenzene-1-sulfonyl chlorides.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzene-1-sulfonyl Chloride

-

Preparation of Alkoxide: Prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol.

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous THF, add the freshly prepared sodium methoxide solution dropwise at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Reactions with S-Nucleophiles

Thiols, in the presence of a base, are excellent nucleophiles for SNAAr reactions. The reaction with thiophenols or alkyl thiols can be used to introduce a thioether linkage at the 4-position.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base like potassium carbonate or sodium hydride is used to deprotonate the thiol, generating the more nucleophilic thiolate anion without competing in the substitution reaction.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the thiolate salt, enhancing the nucleophilicity of the anion.

Reactivity with Organometallic Reagents

The reaction of sulfonyl chlorides with organometallic reagents such as Grignard reagents can be complex. While the primary reaction is expected to be the attack at the sulfonyl chloride group, subsequent reactions can occur.

Potential Reaction Pathways:

-

Formation of Sulfones: The initial reaction with one equivalent of a Grignard reagent (R-MgX) can lead to the formation of a sulfone (Ar-SO₂-R).

-

Further Reactions: Depending on the reactivity of the Grignard reagent and the stability of the initially formed product, further reactions might occur.

Due to the high reactivity of Grignard reagents, careful control of stoichiometry and temperature is crucial to achieve selective transformations. There is limited specific data on the reaction of this compound with Grignard reagents, and outcomes may need to be determined empirically.

Spectroscopic Characterization

The structural elucidation of the products derived from this compound relies on standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The aromatic region will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic C-F coupling. The methoxy carbon will resonate around 55-60 ppm.

-

¹⁹F NMR: A singlet or a multiplet (if coupled to adjacent protons) will be observed in the ¹⁹F NMR spectrum for the fluorine atom.

-

IR Spectroscopy: Strong characteristic absorptions for the S=O stretching of the sulfonyl group will be present in the regions of approximately 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns will confirm the molecular weight and structure of the compounds.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in organic synthesis. Its dual reactivity, allowing for transformations at both the sulfonyl chloride group and the aromatic ring, provides access to a wide range of functionalized molecules. Understanding the interplay of the electronic and steric effects of its substituents is key to predicting and controlling its reactivity with various nucleophiles. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to effectively utilize this compound in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration into its reactions with a broader scope of nucleophiles and the development of catalytic systems for these transformations will undoubtedly continue to expand its utility in the field.

References

- 1. This compound,CAS : 1214377-19-1 [eforu-chemical.com]

- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and agrochemicals. The presence of the sulfonyl chloride moiety provides a highly reactive site for nucleophilic substitution, allowing for the facile introduction of the substituted phenylsulfonyl group. However, this inherent reactivity also presents challenges regarding the compound's stability and requires stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines optimal storage conditions, and offers field-proven insights to maintain its quality over time.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity makes the compound susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway.

The Primary Degradation Pathway: Hydrolysis

The principal cause of degradation for this compound is hydrolysis, a reaction with water that cleaves the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally irreversible and proceeds via a nucleophilic substitution mechanism at the sulfur atom.[1][2]

The reaction can be summarized as follows:

CH₃OC₆H₃(F)SO₂Cl + H₂O → CH₃OC₆H₃(F)SO₃H + HCl

The presence of even trace amounts of moisture in the storage environment can initiate this degradation process, leading to a decrease in the purity of the material over time. The generated hydrochloric acid can also contribute to the corrosion of metallic storage containers.[3]

The rate of hydrolysis is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the sulfur atom more electrophilic. Conversely, electron-donating groups can decrease the rate. In the case of this compound, the fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. Their combined effect on the precise rate of hydrolysis would require specific kinetic studies, but the inherent reactivity of the sulfonyl chloride group means that moisture must be rigorously excluded regardless.

Other Potential Degradation Routes

While hydrolysis is the most significant concern, other degradation pathways, such as decomposition via the extrusion of sulfur dioxide (SO₂), have been observed in some sulfonyl chlorides, particularly in heteroaromatic systems.[4][5] Although less common for benzenesulfonyl chlorides under typical storage conditions, this possibility should not be entirely discounted, especially if the compound is subjected to elevated temperatures or incompatible materials.

Optimal Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential. The core principle is the strict exclusion of moisture.

Recommended Storage Conditions

The following table summarizes the recommended storage parameters for this compound, based on safety data sheets for structurally similar compounds and general best practices for sulfonyl chlorides.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere displaces moist air, preventing hydrolysis. |

| Container | Tightly sealed, corrosion-resistant container (e.g., glass with a secure cap and liner) | Prevents ingress of atmospheric moisture. Glass is inert to the compound and its potential degradation products. |

| Light | Store in a dark place | While not as critical as moisture exclusion, protection from light is a general best practice for storing reactive organic compounds to prevent potential photochemical degradation. |

| Moisture | Strict exclusion of moisture | As detailed above, hydrolysis is the primary degradation pathway. |

Step-by-Step Handling Procedure to Maintain Integrity

Adherence to a strict handling protocol is critical every time the compound is accessed to prevent the introduction of contaminants, primarily moisture.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under a positive pressure of an inert gas.

-

Use of Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried, preferably by oven-drying and cooling in a desiccator.

-

Prompt Sealing: After dispensing the required amount, securely reseal the container immediately. Consider flushing the headspace with an inert gas before sealing.

-

Segregated Storage: Store this compound away from bases, strong oxidizing agents, and other nucleophilic reagents with which it can react.[3]

Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound to minimize degradation.

Monitoring Compound Integrity

For long-term storage or in cases where the handling history is uncertain, it is prudent to periodically assess the purity of this compound.

Recommended Analytical Techniques

-

¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for assessing purity. The presence of the corresponding sulfonic acid can be detected by the appearance of new signals in the spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sulfonyl chloride and detect the presence of degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical method.

The presence of the sulfonic acid impurity can be problematic in subsequent reactions, as it may alter reaction stoichiometry and introduce unwanted side products.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, a desirable trait for its application in chemical synthesis. By understanding the primary degradation pathway of hydrolysis and implementing rigorous storage and handling protocols centered on the exclusion of moisture, researchers can ensure the long-term integrity and purity of this valuable reagent. Adherence to the recommendations outlined in this guide will contribute to the reproducibility of experimental results and the overall success of research and development endeavors.

References

- 1. 2-Fluoro-4-Methoxybenzenesulfonyl Chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a critical fluorinated building block in modern medicinal chemistry and organic synthesis. We will explore its commercial availability, physicochemical properties, core applications, and best practices for its use in a research setting.

Introduction: The Strategic Importance of a Fluorinated Building Block

This compound (CAS No. 1214377-19-1) is a substituted aromatic sulfonyl chloride. Its value in drug discovery and materials science stems from the unique combination of its functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution to form stable sulfonamide or sulfonate ester linkages.[1][2] The strategic placement of a fluorine atom and a methoxy group on the benzene ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity—a cornerstone of modern drug design.[3]

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological profiles.[3] As such, building blocks like this compound are indispensable tools for medicinal chemists aiming to synthesize novel chemical entities with improved therapeutic potential.

Commercial Sourcing and Availability

A reliable supply of high-purity starting materials is the foundation of reproducible research. This compound is available from several reputable chemical suppliers, often categorized under "Fluorinated Building Blocks" or "Organic Building Blocks".[1][4]

Below is a comparative table of select commercial suppliers. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current product specifications.

| Supplier | Product Name | CAS Number | Purity/Grade |

| BLD Pharm | This compound | 1214377-19-1 | Varies (Check CoA) |

| CymitQuimica | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 1016516-68-9 | 97% |

| E FORU | This compound | 1214377-19-1 | High Purity (e.g., 99%+) |

| Fluorochem | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 1016516-68-9 | 97% |

*Note: Some suppliers list the isomeric 2-Fluoro-4-methoxybenzenesulfonyl chloride. It is crucial to verify the CAS number to ensure the correct regioisomer is procured.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of a reagent is critical for experimental design and safety.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₃S | [5] |

| Molecular Weight | 224.63 g/mol | [5] |

| CAS Number | 1214377-19-1 | [4] |

| Appearance | Solid (Typical) | [5][6] |

| Purity | ≥97% (Typical) | [5] |

| Reactivity | Moisture sensitive; reacts with water. Corrosive. | [6][7] |

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its sulfonyl chloride group, a powerful electrophilic handle for coupling with nucleophiles.[1][2]

Synthesis of Sulfonamides

The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines. The resulting sulfonamide linkage is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The fluorine and methoxy substituents on the aromatic ring of this specific building block allow for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Protecting Group Chemistry

The corresponding sulfonyl group (after reaction) can be used as a protecting group for amines. Its stability under various conditions and established cleavage protocols make it a versatile tool in multi-step organic synthesis.

Introduction of a Fluorinated Moiety

As a fluorinated building block, it provides a direct route to introduce the 4-Fluoro-2-methoxyphenylsulfonyl group into a target molecule. This leverages the benefits of fluorine, which can enhance metabolic stability by blocking sites of oxidation and increase binding affinity through favorable electrostatic interactions.[3]

The logical workflow for utilizing this reagent in a typical discovery campaign is illustrated below.

Caption: A typical drug discovery workflow utilizing the title compound.

Safe Handling, Storage, and Disposal

Due to its reactivity and corrosive nature, strict adherence to safety protocols is mandatory. Information is synthesized from multiple safety data sheets (SDS).[6][8][9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10] Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Handling: This compound is corrosive and causes severe skin burns and eye damage.[6][9] It is also moisture-sensitive and may react with water to liberate toxic gas (HCl).[6][7] Avoid creating dust. Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Refrigeration (2-8°C) is often recommended to ensure long-term stability.[10] The storage area should be designated for corrosive materials.[6]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6][7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6] Do not allow the product to enter drains.[8]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide, a cornerstone reaction for this class of reagents.

Objective: To synthesize an N-substituted-4-fluoro-2-methoxybenzenesulfonamide from a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA) (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary/secondary amine (1.1 eq) and anhydrous solvent (e.g., DCM). Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes excess amine, base, and aqueous contaminants.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Step-by-step workflow for a typical sulfonamide synthesis.

Conclusion

This compound is a high-value, versatile reagent for chemical and pharmaceutical research. Its well-defined reactivity, coupled with the strategic placement of fluorine and methoxy substituents, makes it an essential component of the medicinal chemist's toolbox. By understanding its properties, sourcing it from reliable suppliers, and adhering to strict safety and handling protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel molecules.

References

- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-4-methoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

safety and handling of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Section 1: Introduction and Compound Profile

This compound is an aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the sulfonyl chloride moiety acts as a highly reactive handle for constructing more complex molecules, such as sulfonamides.[1][2] The presence of the fluoro and methoxy groups on the benzene ring modifies the compound's reactivity and provides opportunities for further functionalization, making it a versatile reagent for creating novel therapeutic agents and functional materials.[1][2]

However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. The sulfonyl chloride functional group is notoriously reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3][4][5] This guide provides a comprehensive framework for the safe handling, storage, use, and disposal of this compound, grounded in an understanding of its chemical properties. It is intended for laboratory professionals who will be working with this or structurally similar reagents.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Fluoro-2-methoxybenzenesulfonyl chloride |

| CAS Number | 1214377-19-1[6] |

| Molecular Formula | C₇H₆ClFO₃S[7][8] |

| Molecular Weight | 224.64 g/mol [7][9] |

| Physical Form | Solid (based on similar compounds)[7] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from the high reactivity of the sulfonyl chloride group. This functional group readily reacts with water, including atmospheric moisture, in an exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas.[5][10] This reactivity extends to other nucleophiles such as alcohols and amines.[1][10] Consequently, the compound is classified as corrosive and causes severe damage to tissues upon contact.

GHS Hazard Summary (Based on Structurally Similar Compounds)

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][11][12] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[3][9][12][13] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[3][13] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9][11][12] |

Primary Routes of Exposure and Health Effects:

-

Inhalation: Inhalation of dust or vapors can cause severe irritation and chemical burns to the respiratory tract.[9][14] Higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), a life-threatening medical emergency with delayed symptoms.[14]

-

Skin Contact: Direct contact causes severe skin burns, pain, and blistering.[3][12][14] The material is destructive to tissue.

-

Eye Contact: Causes severe eye burns and can lead to permanent eye damage.[3][12][14]

-

Ingestion: Harmful if swallowed. Ingestion causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract.[15]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)